molecular formula C11H15N3O2 B1324599 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide CAS No. 443864-47-9

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

Cat. No. B1324599
M. Wt: 221.26 g/mol
InChI Key: HKEPCWPSIBUOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide, otherwise known as HOBt, is an organic compound that is widely used in a variety of scientific applications. It is a white, crystalline, water-soluble solid that is used as a reagent in organic synthesis. HOBt has a wide range of applications in biochemistry, pharmaceuticals, and other areas of science, and is a useful starting material for the synthesis of many compounds.

Scientific Research Applications

Medicinal Chemistry

Application

Synthesis of anti-inflammatory pyrazole derivatives.

Methods

Reaction of β-diketone with 4-hydrazino-N-(substituted)benzenesulfonamide hydrochlorides in absolute ethanol containing sodium acetate and glacial acetic acid .

Results

Some synthesized compounds showed significant anti-inflammatory activity in vivo, utilizing a standard acute carrageenan-induced paw edema method .

Analytical Chemistry

Application

Enhancing the detection sensitivity of carbonyl-containing metabolites in mass spectrometry.

Methods

Derivatization of carbonyl-containing metabolites using a modified Girard’s reagent to improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) .

Results

Achieved better chromatographic separation and enhanced MS detection sensitivity for neurosteroids that are structurally highly similar .

Biochemistry

Application

Development of fluorescent probes for biological imaging.

Methods

Synthesis of 1,8-naphthalimide derivatives containing the compound, which are used as fluorescent dyes due to their high quantum yields and photostability .

Results

The synthesized dyes showed shifts in emission maximum with increasing solvent polarity, indicating intramolecular charge transfer .

Chemical Biology

Application

Quantitative analysis in metabolomics.

Methods

Utilization of the compound in stable isotope-coded derivatization (ICD) strategies for LC-MS/MS to enhance the detection of carbonyl-containing metabolites .

Results

Improved ionization efficiency and chromatographic separation of neurosteroids in mass spectrometry analyses .

properties

IUPAC Name

4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEPCWPSIBUOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide

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